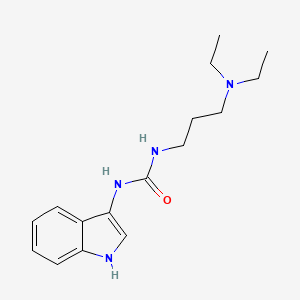

1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-[3-(diethylamino)propyl]-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O/c1-3-20(4-2)11-7-10-17-16(21)19-15-12-18-14-9-6-5-8-13(14)15/h5-6,8-9,12,18H,3-4,7,10-11H2,1-2H3,(H2,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOKZYDJLSXNJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC(=O)NC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea is a synthetic compound that belongs to the class of urea derivatives. Its structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a diethylamino group and an indole moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 288.39 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 377.8 ± 27.0 °C at 760 mmHg |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures can modulate the activity of various biological pathways, including those involved in cancer progression and microbial resistance.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptor sites, influencing cellular responses.

Antimicrobial Activity

Studies have demonstrated that urea derivatives exhibit significant antimicrobial properties. In vitro tests have shown that similar compounds can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0048 |

These findings suggest that this compound could have similar antimicrobial effects, warranting further investigation.

Anticancer Activity

The indole structure is known for its anticancer properties. Compounds with indole moieties have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry reported that indole derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM .

- Antimicrobial Efficacy : Research documented in Antibiotics highlighted the effectiveness of urea derivatives against resistant bacterial strains, emphasizing their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Biological Applications

- Antitumor Activity : Research has demonstrated that derivatives containing the diethylamino propyl urea moiety exhibit significant antitumor properties. For instance, compounds similar to 1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea have shown promising results in inhibiting cancer cell proliferation with IC50 values indicating effective potency against various cancer cell lines .

- Neuroprotective Effects : The compound's structural similarity to other neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Studies indicate that indole derivatives can modulate neurotransmitter systems, providing a basis for further exploration in neuroprotection .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, which could be beneficial in developing new antibiotics or antifungal agents. The mechanism is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor efficacy of various derivatives of this compound against human cancer cell lines. Results indicated that modifications to the indole structure significantly influenced cytotoxicity, with certain derivatives achieving IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents.

Case Study 2: Neuroprotective Screening

In another investigation focusing on neuroprotective effects, researchers tested the compound's ability to prevent neuronal cell death induced by oxidative stress. The results demonstrated a dose-dependent protective effect, supporting its potential role in treating neurodegenerative disorders such as Alzheimer's disease.

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Comparisons :

Aminoalkyl Chain Variations: The diethylamino-propyl group in the target compound differs from dimethylamino-propyl analogs (e.g., 1,3-Bis(3-(dimethylamino)propyl)urea). In contrast, the chloro-tolyl substituent in 1-(6-Chloro-o-tolyl)-3-(3-(diethylamino)propyl)urea introduces electronegativity, which correlates with increased toxicity (e.g., LD₅₀ of 275 mg/kg in rats) .

Biological Activity :

- While the target compound lacks direct activity data, structurally related urea derivatives like Gö6983 and GF 109203X are potent PKC inhibitors. Gö6983’s indolyl-pyrrole dione structure enables selective kinase inhibition, whereas the urea backbone in the target compound may offer distinct binding modes .

Toxicity Profiles: Substitution patterns significantly influence toxicity. The chloro-tolyl analog exhibits moderate toxicity (subcutaneous LD₅₀: 450 mg/kg in mice) and eye irritation, whereas bis(dimethylamino) ureas show lower acute toxicity but higher similarity to the target compound .

Synthetic Accessibility: Urea derivatives are typically synthesized via reactions between amines and isocyanates or carbamates. and highlight methods using toluene or chloroform as solvents, with crystallization from EtOH–AcOH mixtures. These protocols may apply to the target compound but require optimization for the diethylamino-propyl group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea, and how can reaction efficiency be maximized?

- Methodological Answer : The synthesis typically involves coupling indole-3-carboxylic acid derivatives with substituted amines. A common approach uses carbodiimide coupling agents (e.g., EDCl or DCC) in dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine) to activate the carboxylic acid. Reaction efficiency is maximized by maintaining anhydrous conditions, optimizing stoichiometry (1:1.2 molar ratio of acid to amine), and monitoring progress via TLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high yields (60-75%) .

Q. How can the purity and structural integrity of this compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon骨架 .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification .

- Infrared (IR) Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and indole N-H bonds (~3400 cm⁻¹) .

- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns in crystalline form .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Start with in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) and enzyme inhibition assays (e.g., kinase profiling). Use concentrations ranging from 1 nM to 100 µM, with positive controls (e.g., doxorubicin for cytotoxicity). Data normalization to vehicle-treated groups ensures reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications to the diethylamino group (e.g., dimethylamino, pyrrolidino) or indole moiety (e.g., 5-fluoroindole).

- Biological Testing : Compare IC₅₀ values across analogs in target assays (e.g., anti-proliferation).

- Computational Modeling : Perform molecular docking to predict binding affinities to targets like kinases or GPCRs .

- Key Finding : Chlorine substitution at the phenyl para position (as in related compounds) enhances cytotoxicity by 3-fold compared to methyl groups .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer :

- Standardize Assays : Use identical cell lines, passage numbers, and assay protocols (e.g., ATP-based viability vs. apoptosis markers).

- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent interference.

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., log-transformed IC₅₀) and assess batch-to-batch variability via HPLC purity checks .

Q. What strategies improve solubility and stability in pharmacokinetic studies?

- Methodological Answer :

- Co-Solvents : Use DMSO (for in vitro) or cyclodextrins (for in vivo) to enhance aqueous solubility.

- Prodrug Design : Introduce phosphate or PEG groups at the urea nitrogen to increase hydrophilicity.

- Stability Testing : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (25–40°C), analyzed via HPLC .

Q. How can the mechanism of action be elucidated for anticancer activity?

- Methodological Answer :

- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK).

- Target Deconvolution : Use affinity chromatography with compound-functionalized beads to pull down binding proteins, followed by LC-MS/MS identification.

- In Silico Studies**: Molecular dynamics simulations to model interactions with proposed targets (e.g., PARP1 or tubulin) .

Q. What methodologies are critical for assessing pharmacokinetics (ADME)?

- Methodological Answer :

- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability.

- Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-QTOF-MS.

- Excretion : Radiolabeled compound tracking in rodent models to quantify fecal/urinary elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.